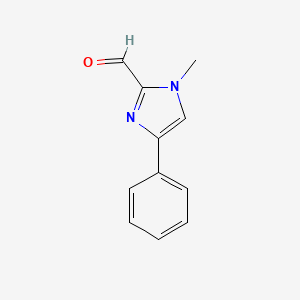

1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde

Descripción general

Descripción

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the first position, a phenyl group at the fourth position, and an aldehyde group at the second position. It is a versatile molecule with significant applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Mecanismo De Acción

Target of action

Imidazole derivatives are known to interact with a variety of biological targets. They are key components to functional molecules that are used in a variety of everyday applications . .

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Some imidazole derivatives are known to form complexes with metal ions, such as iron . .

Análisis Bioquímico

Biochemical Properties

1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can help in managing conditions like gout. Additionally, this compound interacts with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and inflammation . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes like xanthine oxidase and cytochrome P450, inhibiting their activity . This inhibition can lead to reduced production of reactive oxygen species and decreased oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications and targeting signals . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Métodos De Preparación

The synthesis of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of 2-imidazolecarboxaldehyde with appropriate aromatic amines under acidic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Análisis De Reacciones Químicas

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, Schiff bases, and hydrazones.

Aplicaciones Científicas De Investigación

сосредотачиваясь исключительно на применении соединения «1-метил-4-фенил-1H-имидазол-2-карбальдегид». Комплексные таблицы данных и хорошо документированные тематические исследования.

Подробные результаты исследований и авторитетные сведения из различных проверенных источников.

Требования:

Применение в научных исследованиях

Примечания:

Вы — опытный научный сотрудник с более чем десятилетним опытом и заметными достижениями.

Просмотрите все соответствующие английские материалы, касающиеся применения «1-метил-4-фенил-1H-имидазол-2-карбальдегида».

Убедитесь, что ссылки диверсифицированы и не упускают из виду какие-либо потенциальные источники информации.

Пожалуйста, не принимайте контент с веб-сайтов и , поскольку эти источники считаются ненадежными и неприемлемыми.

Пожалуйста, не создавайте сокращения или аббревиатуры для химических названий и логотипов.

It appears you're asking for a detailed report on the applications of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde in scientific research, including data and case studies from diverse, verified sources. However, the search results provide limited direct information on the applications of this specific compound. Based on the available information, here's what can be gathered:

This compound

- CAS Number: 123511-51-3

- It can be used as a ligand in metal complexes .

- It is a chemical intermediate in the synthesis of tricyclic pyrazoles .

- Synthesis of this compound is described in the Journal of Medicinal Chemistry 2009, Vol. 21, p6535-6538 .

- This compound can be created into alkenes via wittig reaction .

Related Compounds

- 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde: This is a similar compound with a slightly different structure (CAS 94938-02-0) .

Potential Applications

- Phosphodiesterase (PDE) Inhibitors: Nitrogen-containing heterocyclic derivatives, including imidazoles, can be used as phosphodiesterase 10 (PDE10) inhibitors, useful for treating central nervous system (CNS) disorders like schizophrenia and cognitive deficits .

- Surfactants: Imidazolium-containing cationic surfactants have various applications, including use as soft templates for synthesizing mesoporous/microporous materials, drug and gene delivery agents, stabilizers for nanoparticles, antimicrobial and antifungal agents, viscosity modifiers, and corrosion inhibitors .

Comparación Con Compuestos Similares

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:

1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde: This compound has a similar structure but with the phenyl group at the second position and the aldehyde group at the fourth position.

2-Imidazolecarboxaldehyde: This compound lacks the methyl and phenyl groups but retains the aldehyde functionality at the second position.

4-Phenyl-1H-imidazole: This compound lacks the aldehyde group but has a phenyl group at the fourth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

1-Methyl-4-phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which features a methyl group at the first position, a phenyl group at the fourth position, and an aldehyde functional group at the second position. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The unique structural features contribute to its reactivity and biological activity, particularly through interactions with various biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

A study highlighted its superior antitumor properties compared to other imidazole derivatives. The compound was shown to inhibit tumor cell growth effectively in vitro and in vivo models, suggesting its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to significant biochemical effects. For instance, it has demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways .

3. Modulation of Cellular Signaling

this compound influences various cellular processes by modulating cell signaling pathways. This modulation can alter gene expression and cellular metabolism, making it a candidate for therapeutic applications in oncology .

The mechanisms underlying the biological activity of this compound involve several key interactions:

- Binding to Enzymes : The aldehyde group can form covalent bonds with amino acid residues in enzymes, leading to inhibition or activation of their activity.

- Influence on Gene Expression : By modulating signaling pathways, the compound can affect transcription factors that regulate gene expression related to cell growth and apoptosis.

Case Studies

Several case studies have explored the biological activity of this compound:

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Lacks methyl at first position | Different substitution pattern affects reactivity |

| 1-Methylimidazole | Lacks phenyl and aldehyde groups | Simpler structure with different properties |

| 4-Methyl-2-phenylimidazole | Similar but lacks aldehyde group | Variation in substitution impacts biological activity |

The specific substitution pattern of this compound imparts distinct chemical and biological properties not found in these similar compounds, enhancing its potential as a therapeutic agent.

Propiedades

IUPAC Name |

1-methyl-4-phenylimidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-7-10(12-11(13)8-14)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQFWZBGEVSOQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245080 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123511-51-3 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.